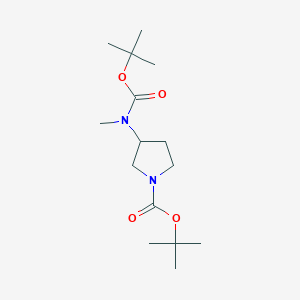
N-((1-Benzylpiperidin-4-yl)methyl)-5-methoxypyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-Benzylpiperidin-4-yl)methyl)-5-methoxypyridin-2-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a benzyl group, and a methoxypyridine moiety, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Benzylpiperidin-4-yl)methyl)-5-methoxypyridin-2-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 1-benzylpiperidin-4-ylmethanol with 5-methoxypyridin-2-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or tetrahydrofuran (THF), and a catalyst like sodium borohydride (NaBH4) to facilitate the reduction process .
Industrial Production Methods
Industrial production of this compound may involve scalable processes that ensure high yield and purity. Techniques such as crystallization from acetone and the use of high-performance liquid chromatography (HPLC) for purification are commonly employed .
化学反応の分析
Types of Reactions
N-((1-Benzylpiperidin-4-yl)methyl)-5-methoxypyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) is commonly used for reduction reactions.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine (Br2) and nitric acid (HNO3), respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in ethanol or THF.
Substitution: Bromine (Br2) in chloroform for halogenation; nitric acid (HNO3) for nitration.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-((1-Benzylpiperidin-4-yl)methyl)-5-methoxypyridin-2-one, while reduction may produce this compound .
科学的研究の応用
N-((1-Benzylpiperidin-4-yl)methyl)-5-methoxypyridin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-((1-Benzylpiperidin-4-yl)methyl)-5-methoxypyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an acetylcholinesterase inhibitor, thereby increasing the levels of acetylcholine in the brain and potentially improving cognitive function . The compound’s structure allows it to bind effectively to the active site of acetylcholinesterase, inhibiting its activity .
類似化合物との比較
Similar Compounds
N-(2-(1-Benzylpiperidin-4-yl)ethyl)-5-chloropicolinamide: Known for its cholinesterase inhibition activity.
1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine: Another piperidine derivative with similar structural features.
Uniqueness
N-((1-Benzylpiperidin-4-yl)methyl)-5-methoxypyridin-2-amine stands out due to its unique combination of a piperidine ring, benzyl group, and methoxypyridine moiety. This unique structure contributes to its diverse range of applications and potential therapeutic benefits .
特性
分子式 |
C19H25N3O |
|---|---|
分子量 |
311.4 g/mol |
IUPAC名 |
N-[(1-benzylpiperidin-4-yl)methyl]-5-methoxypyridin-2-amine |
InChI |
InChI=1S/C19H25N3O/c1-23-18-7-8-19(21-14-18)20-13-16-9-11-22(12-10-16)15-17-5-3-2-4-6-17/h2-8,14,16H,9-13,15H2,1H3,(H,20,21) |
InChIキー |
HZEVNMZPIYRTIO-UHFFFAOYSA-N |
正規SMILES |
COC1=CN=C(C=C1)NCC2CCN(CC2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[(5-Chloro-2-thienyl)methyl]-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12829913.png)
![6-Fluoro-[1,1'-biphenyl]-3-sulfonyl chloride](/img/structure/B12829918.png)
![(3aS,6aS)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide](/img/structure/B12829929.png)







